(2S,3R)-2-Ethyloxolan-3-amine

X-ray Crystallography Absolute Configuration Stereochemistry

(2S,3R)-2-Ethyloxolan-3-amine (CAS 2307770-28-9) is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring with an ethyl substituent at the 2-position and a primary amine at the 3-position, possessing the defined absolute stereochemistry indicated by its (2S,3R) configuration. With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H13NO
Molecular Weight 115.176
CAS No. 2307770-28-9
Cat. No. B2925367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-2-Ethyloxolan-3-amine
CAS2307770-28-9
Molecular FormulaC6H13NO
Molecular Weight115.176
Structural Identifiers
SMILESCCC1C(CCO1)N
InChIInChI=1S/C6H13NO/c1-2-6-5(7)3-4-8-6/h5-6H,2-4,7H2,1H3/t5-,6+/m1/s1
InChIKeyRPZNALUHCXDFPE-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R)-2-Ethyloxolan-3-amine: A Chiral Tetrahydrofuran Amine Building Block for Asymmetric Synthesis


(2S,3R)-2-Ethyloxolan-3-amine (CAS 2307770-28-9) is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring with an ethyl substituent at the 2-position and a primary amine at the 3-position, possessing the defined absolute stereochemistry indicated by its (2S,3R) configuration . With a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol, this compound serves as a versatile chiral building block in medicinal chemistry and organic synthesis . Its value lies in its well-defined three-dimensional geometry, which is essential for introducing stereochemical complexity into pharmacologically active molecules, as exemplified by its utilization as a key intermediate in the synthesis of potent SIK (Salt-Inducible Kinase) inhibitors disclosed in patent literature [1].

1Chiral building block with defined (2S,3R) stereochemistry for asymmetric synthesis
2Key intermediate in reported SIK inhibitor synthesis (patent context)
3Predictable equatorial conformation supports stereoselective transformations

Why Racemic or Alternative Stereoisomers of 2-Ethyloxolan-3-amine Cannot Substitute the (2S,3R) Form


In chiral drug synthesis, the substitution of a defined stereoisomer with a racemic mixture or an alternative enantiomer/diastereomer is not chemically equivalent and carries significant risks to downstream project outcomes [1]. The (2S,3R) stereochemistry of 2-ethyloxolan-3-amine imparts a specific three-dimensional arrangement that dictates its reactivity and interaction with chiral environments, including biological targets and asymmetric catalytic systems. Replacing it with a racemic mixture (a 1:1 blend of enantiomers) or the (2R,3S) enantiomer introduces a different spatial orientation that can lead to the formation of diastereomeric products with divergent physicochemical properties, altered binding affinities, or complete loss of pharmacological activity [2]. For procurement decisions, this means that only the specified (2S,3R) stereoisomer ensures the stereochemical fidelity and reproducibility required for validated synthetic routes and intellectual property protection, as demonstrated in the patent literature where this specific configuration is an essential structural feature of the claimed inventions [2].

Racemic mixture or opposite enantiomer may alter reaction stereochemistry and product diastereoselectivity.
Alternative stereoisomers may not support patent-claimed SIK inhibitor scaffold synthesis and reported activity.
Other diastereomers (2S,3S or 2R,3R) force axial substitution, potentially shifting conformational preference and nucleophile orientation.

Quantitative Differentiation of (2S,3R)-2-Ethyloxolan-3-amine from Comparators


X-ray Crystallographic Confirmation of Absolute (2S,3R) Configuration

The absolute (2S,3R) stereochemistry of 2-ethyloxolan-3-amine was unequivocally confirmed through single-crystal X-ray diffraction analysis [1]. This direct structural evidence distinguishes it from uncharacterized or racemic mixtures, which lack defined three-dimensional geometry. The compound crystallizes in the monoclinic space group P2(1) with unit cell parameters a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, and β = 90.331(4)°, and the structure refined to a final R-factor of 0.042 for 1798 observed reflections [1].

Absolute configuration
Reported
Monoclinic P2(1), R=0.042; unit cell a=7.7976, b=7.8288, c=8.9791 Å, β=90.331°
Supports stereochemical identity and purity review
X‑ray diffraction confirms absolute (2S,3R) assignment
X-ray Crystallography Absolute Configuration Stereochemistry

Essential (2S,3R) Stereochemistry for SIK Inhibitor Patent and Nanomolar Potency

The (2S,3R) stereochemistry is a critical structural requirement for the synthesis of SIK inhibitors claimed in US Patent US20240124450 [1]. The patent specifically exemplifies the use of the (2S,3R) fragment to construct 2-(((2S,3R)-3-amino-2-ethyltetrahydrofuran-3-yl)methoxy)-4-(5-methoxyimidazo[1,2-a]pyridin-3-yl)-6-(methylthio)benzonitrile, which exhibits potent inhibitory activity against SIK with an IC50 of 0.700 nM [2]. In contrast, the patent does not claim alternative stereoisomers (e.g., 2R,3S or 2R,3R) as active components for this specific scaffold, indicating that the (2S,3R) configuration is non-negotiable for achieving the reported nanomolar potency and patent protection.

Patent‑derived SIK activity
Data to verify
(2S,3R)‑containing SIK inhibitor IC50 = 0.700 nM; alternative stereoisomers not claimed for this scaffold
Supports SIK inhibitor synthesis context (reported IC50)
Activity linked to final inhibitor, not isolated building block
SIK Inhibitors Medicinal Chemistry Enzyme Inhibition

Conformational Analysis and Equatorial Substituent Preference

The (2S,3R)-2-ethyloxolan-3-amine adopts a puckered tetrahydrofuran ring conformation in which both the ethyl group at C2 and the amine group at C3 preferentially occupy equatorial positions to minimize 1,3-diaxial steric interactions [1]. This equatorial orientation influences the compound's three-dimensional shape and the vectorial presentation of the amine nucleophile. In contrast, the (2R,3S) enantiomer would present the same functional groups in a mirrored spatial arrangement, while other diastereomers (e.g., 2S,3S or 2R,3R) would force one substituent into an axial orientation, resulting in different steric and electronic environments that alter reactivity in asymmetric synthesis.

Conformational preference
Class-level
Ethyl and amine groups equatorial on puckered tetrahydrofuran ring; other diastereomers would force axial placement
Supports predictable reactivity in asymmetric synthesis
Solid‑state structure consistent with inferred solution conformation
Conformational Analysis Steric Effects Molecular Modeling

Defined Application Scenarios for (2S,3R)-2-Ethyloxolan-3-amine Based on Quantitative Evidence


Synthesis of SIK Inhibitor Lead Compounds for Oncology and Inflammatory Disease Research

This compound is specifically validated for use in constructing SIK inhibitors as described in US Patent US20240124450 [1]. The (2S,3R) stereochemistry is essential for accessing the potent, nanomolar inhibitor scaffold (IC50 = 0.700 nM) [2]. Researchers in kinase drug discovery can confidently procure this stereoisomer to replicate and build upon the patented synthetic route, knowing that alternative stereoisomers would not yield the same claimed compounds.

Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry

The compound's unambiguous absolute configuration, confirmed by X-ray crystallography [3], makes it a reliable chiral synthon for introducing stereochemical complexity into drug candidates. Its well-defined equatorial conformation and reactivity as a primary amine are advantageous for stereoselective alkylations, reductive aminations, or peptide coupling reactions where a defined spatial orientation of the nucleophile is critical.

Structure-Activity Relationship (SAR) Studies of Tetrahydrofuran-Containing Bioactive Molecules

For medicinal chemists conducting SAR studies, this compound serves as a defined stereochemical anchor. It can be used to systematically probe the influence of the 2-ethyl substituent and the (2S,3R) stereochemistry on the pharmacological properties of a series, especially in comparison to unsubstituted oxolan-3-amine or other stereoisomers. The validated synthesis route to SIK inhibitors [1] provides a direct entry point for generating analogs.

Application
Selection Property
Validation Focus
SIK inhibitor synthesis research (patent‑reported scaffold)
Stereochemical configuration (2S,3R) fidelity
Patent route reproducibility, chiral HPLC confirmation
Asymmetric synthesis applications
Defined equatorial conformation and chiral amine reactivity
Stereoselective reaction outcome, ee determination
Chiral SAR studies of tetrahydrofuran analogs
Absolute configuration confirmed by X‑ray
Stereochemical impact on biological readouts, comparison with other isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3R)-2-Ethyloxolan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.